ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-ethylanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11-6-8-12(9-7-11)16-15-17-13(10(3)20-15)14(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJBPHBSWILSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=C(S2)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.
Substitution Reaction: The amino group is introduced by reacting the thiazole derivative with 4-ethylphenylamine under appropriate conditions, such as heating in a suitable solvent like ethanol.
Esterification: The carboxylate ester group is introduced by reacting the thiazole derivative with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be
Biological Activity
Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities including anticancer, anticonvulsant, and antimicrobial properties. This article synthesizes available research findings on this compound, highlighting its biological activity through various studies and data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.35 g/mol
This thiazole derivative features a carboxylate group and an ethyl substituent on the phenyl ring, which are crucial for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives possess significant anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays :
- Mechanism of Action :
- Comparative Studies :
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. This compound demonstrated significant anticonvulsant activity in animal models.
Research Findings
- Animal Studies :
- Mechanistic Insights :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Efficacy Against Pathogens
- In Vitro Studies :
- Synergistic Effects :
Summary Table of Biological Activities
| Activity Type | IC50/ED50 Values | Key Findings |
|---|---|---|
| Anticancer | IC50: 10–20 µM | Effective against HeLa and MCF-7 cell lines |
| Anticonvulsant | ED50: Lower than sodium valproate | Significant seizure protection in animal models |
| Antimicrobial | MIC: 8–32 µg/mL | Broad-spectrum activity against various pathogens |
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Observations :
- The 4-ethylphenylamino group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
- Halogenated substituents (e.g., 4-chlorophenoxy in ) increase polarity and may enhance binding to polar targets.
Variations at Position 4 and 5
Key Observations :
Functional Group Modifications: Ester vs. Amide
Key Observations :
- Carboxylate esters (e.g., target compound) are more lipophilic but prone to hydrolysis.
- Carboxamides () exhibit greater stability and stronger hydrogen-bonding interactions, often leading to higher potency.
Research Findings and Pharmacological Implications
- Wnt/β-catenin Pathway Inhibition: Thiazole derivatives like iCRT3 () inhibit β-catenin-TCF interactions, suggesting structural analogs with similar substituents (e.g., aryl amino groups) may share this activity .
- Antimicrobial Activity : Thiazoles with electron-withdrawing groups (e.g., nitro in ) show enhanced activity against bacterial enzymes like nitroreductases.
- Synthetic Accessibility : The target compound’s ethyl ester can be hydrolyzed to a carboxylic acid for further derivatization, a strategy employed in for amide synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl intermediates. Key steps include:
- Reagent Selection : Use ethyl 2-bromoacetate or chloroacetyl derivatives to form the thiazole core .
- Temperature Control : Maintain temperatures between 60–80°C to favor cyclization while minimizing side reactions .
- Catalysts : Employ triethylamine or DBU (1,8-diazabicycloundec-7-ene) to deprotonate intermediates and accelerate ring closure .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization in ethanol/water mixtures .
Q. How is the structural integrity of this compound verified in synthetic workflows?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., ethylphenylamino group at C2 and methyl at C5) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H] at m/z 347.12) .
Q. What in vitro assays are suitable for initial evaluation of its bioactivity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
- Cytotoxicity Screening : Employ MTT or resazurin assays in HepG2 or HEK293 cells, with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR or COX-2 active sites) .
- QSAR Modeling : Train models on datasets of thiazole derivatives to predict bioactivity based on substituent electronic parameters (e.g., Hammett σ values) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue interactions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical weighting to account for assay variability (e.g., cell type, concentration ranges) .
- Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway enrichment .
- Structural Tweaking : Modify the ethylphenylamino group to a fluorophenyl or chlorophenyl moiety and compare activity trends .
Q. How can reaction scalability be achieved without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Pd/C packed beds) to enhance reproducibility .
- DoE (Design of Experiments) : Use Minitab or JMP to optimize variables (temperature, solvent ratio, catalyst loading) via response surface methodology .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar thiazole derivatives in SAR studies?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variations at C2 (e.g., 4-chlorophenylamino) and C5 (e.g., trifluoromethyl) .
- Bioactivity Profiling : Test analogs against a panel of 10+ cancer cell lines to identify substituent-dependent trends (e.g., fluorine enhances permeability) .
- Data Correlation : Plot logP values against IC to assess hydrophobicity-activity relationships .
Q. What mechanistic insights explain its potential off-target effects?
- Methodological Answer :
- Proteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein interactions .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to detect secondary binding pockets .
- Knockout Models : Use CRISPR-Cas9 to silence candidate off-target genes (e.g., CYP3A4) and assess toxicity reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
